Elacridar Demonstrates 3-Fold Higher In Vivo Potency than Tariquidar at the Rat Blood-Brain Barrier
In a direct head-to-head in vivo PET study using (R)-[11C]verapamil as a radiolabeled substrate, Elacridar was found to be approximately three times more potent than the closely related analog Tariquidar in inhibiting P-gp at the blood-brain barrier. The half-maximum effective dose (ED50) for increasing verapamil brain distribution was quantified [1].
| Evidence Dimension | In vivo P-gp inhibition potency (ED50) at the blood-brain barrier |
|---|---|
| Target Compound Data | ED50 = 1.2 ± 0.1 mg/kg |
| Comparator Or Baseline | Tariquidar: ED50 = 3.0 ± 0.2 mg/kg |
| Quantified Difference | Elacridar is 2.5-fold more potent (3.0 / 1.2 = 2.5), reported as "about three times more potent". |
| Conditions | Male Sprague-Dawley rats; measurement of (R)-[11C]verapamil brain distribution volume (DV) via PET 120 minutes post-inhibitor administration. |
Why This Matters
For researchers requiring maximal P-gp inhibition at the BBB with minimal compound use or systemic exposure, Elacridar's superior in vivo potency provides a clear procurement advantage over Tariquidar, enabling more robust and potentially safer experimental designs.
- [1] Kuntner, C., Bankstahl, J. P., Bankstahl, M., Stanek, J., Wanek, T., Stundner, G., ... & Langer, O. (2010). Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET. European Journal of Nuclear Medicine and Molecular Imaging, 37(5), 942-953. View Source
